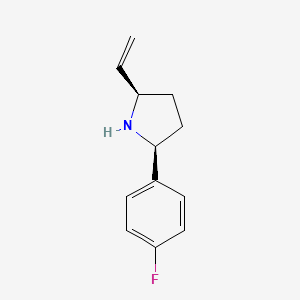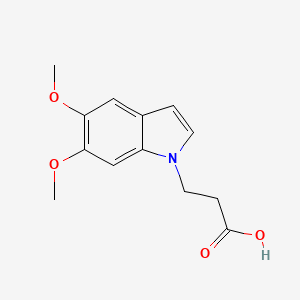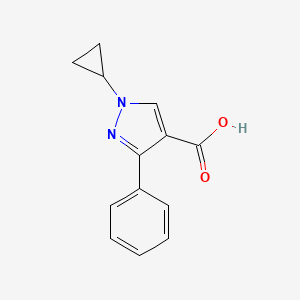
1-Cyclopropyl-3-phenyl-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-3-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by a cyclopropyl group at the first position and a phenyl group at the third position, exhibits unique structural and chemical properties that make it valuable in various scientific fields.
Méthodes De Préparation
The synthesis of 1-Cyclopropyl-3-phenyl-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with cyclopropyl ketones under acidic or basic conditions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product .
Industrial production methods often employ optimized synthetic routes to ensure high efficiency and scalability. These methods may include the use of catalysts and advanced purification techniques to achieve the desired product quality .
Analyse Des Réactions Chimiques
1-Cyclopropyl-3-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium and copper . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Cyclopropyl-3-phenyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-3-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering the enzyme’s function . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-3-phenyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
5-Cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid: This compound has a similar structure but differs in the position of the cyclopropyl group, which can influence its chemical reactivity and biological activity.
3-Phenyl-1H-pyrazole-4-carboxylic acid: Lacking the cyclopropyl group, this compound exhibits different physical and chemical properties, affecting its applications and effectiveness in various fields.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C13H12N2O2 |
|---|---|
Poids moléculaire |
228.25 g/mol |
Nom IUPAC |
1-cyclopropyl-3-phenylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)11-8-15(10-6-7-10)14-12(11)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,16,17) |
Clé InChI |
XVMNTZDGQRXNQL-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2C=C(C(=N2)C3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


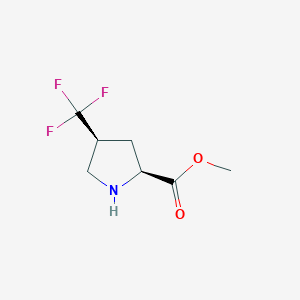
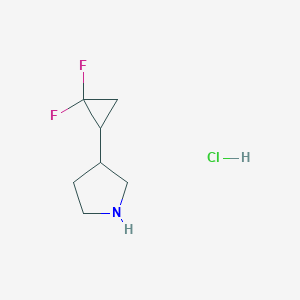
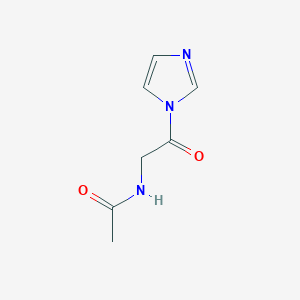
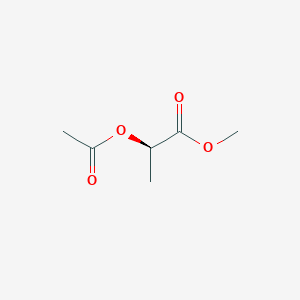
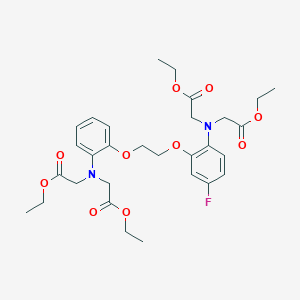

![1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B12941891.png)
![2-Methoxy-7-methyl-17-oxa-7-azatetracyclo[12.2.1.05,16.010,15]heptadeca-1,3,5(16),10-tetraen-12-ol](/img/structure/B12941893.png)
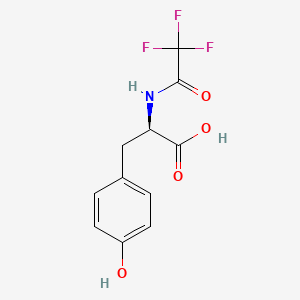
![25,26,27,28-Tetrakis(hexyloxy)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaen](/img/structure/B12941900.png)

